Technical Whitepaper: The Structural & Synthetic Utility of 2-(Azetidin-3-yl)pyrimidine 2HCl
The following technical guide provides an in-depth analysis of 2-(Azetidin-3-yl)pyrimidine dihydrochloride , a high-value heterocyclic building block used in modern drug discovery. Executive Summary 2-(Azetidin-3-yl)pyri...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 2-(Azetidin-3-yl)pyrimidine dihydrochloride , a high-value heterocyclic building block used in modern drug discovery.
Executive Summary
2-(Azetidin-3-yl)pyrimidine dihydrochloride (CAS: 2206823-94-9 for 2HCl; 1354021-53-4 for free base) represents a critical "sp³-rich" scaffold in medicinal chemistry. Unlike traditional planar aromatic linkers, this molecule introduces a defined three-dimensional vector via the strained four-membered azetidine ring. It is increasingly utilized to modulate physicochemical properties—specifically lowering lipophilicity (LogD) while maintaining metabolic stability—in kinase inhibitors (e.g., JAK, CDK) and GPCR ligands.
Part 1: Structural Architecture & Physicochemical Profile
Molecular Geometry & Conformation
The azetidine ring is not planar; it exists in a "puckered" conformation with a fold angle of approximately 30°. This puckering is energetically favorable as it relieves torsional strain between vicinal hydrogens.
Vector Positioning: The 3-substituted pyrimidine projects at an angle relative to the azetidine nitrogen, creating a distinct vector compared to 4-substituted piperidines (which are chair-like and linear) or 3-substituted pyrrolidines.
Salt Stoichiometry: The 2HCl designation indicates a dihydrochloride salt.
Protonation Site 1: The azetidine nitrogen (secondary amine, highly basic, pKa ~10–11).
Protonation Site 2: One of the pyrimidine nitrogens (weakly basic, pKa ~1.0–1.3). Note: The second HCl molecule is often loosely associated or stabilized via crystal lattice forces rather than a distinct solution-phase protonation of the pyrimidine, depending on pH.
Key Properties Table
Property
Value / Description
Technical Note
Formula
C₇H₁₁Cl₂N₃
MW: 208.09 g/mol (Salt); 135.17 (Free Base)
Fsp³ Score
0.43
High fraction of sp³ carbons improves solubility.
H-Bond Donors
2 (in salt form)
Azetidine NH₂⁺ and Pyrimidine NH⁺
Topological PSA
~38 Ų
Favorable for CNS penetration (Free base).
Solubility
High (Water/DMSO)
The 2HCl salt is highly polar and hygroscopic.
Stability
Hygroscopic solid
Store under inert gas; avoid prolonged air exposure.
Part 2: Synthetic Methodology (Authoritative Protocol)
While ring-closure methods exist, the Negishi Cross-Coupling is the industry-standard protocol for linking saturated strained rings (azetidines) to heteroaromatics (pyrimidines). This method avoids the harsh conditions of radical chemistry and offers high regioselectivity.
Activate Zinc: Suspend Zn dust in THF under Argon. Add 1,2-dibromoethane and heat to reflux for 5 mins. Cool, add TMSCl, and stir for 15 mins.
Insertion: Add 1-Boc-3-iodoazetidine dropwise at roughly 40°C. The disappearance of the iodide can be monitored by TLC or GC-MS. Causality: The iodine-zinc exchange creates the nucleophilic species Boc-Az-ZnI.
Step 2: Palladium-Catalyzed Coupling
Reagents: 2-Chloropyrimidine (0.9 eq), Pd(dppf)Cl₂ or XPhos Pd G2 (3–5 mol%), CuI (optional co-catalyst, 10 mol%).
Protocol:
Add the electrophile (2-chloropyrimidine) and catalyst directly to the organozinc solution.
Heat to 60–80°C for 4–12 hours.
Workup: Quench with saturated NH₄Cl (to break Zn salts), extract with EtOAc, and purify via silica flash chromatography (Hexane/EtOAc).
Step 3: Deprotection to 2HCl Salt
Reagents: 4M HCl in Dioxane.
Protocol:
Dissolve the Boc-intermediate in minimal DCM.
Add 4M HCl/Dioxane (10 eq) at 0°C. Warm to RT.
Isolation: The product precipitates as the dihydrochloride salt. Filter under N₂ or concentrate and triturate with Et₂O.
Visualization of Synthetic Logic
Figure 1: Step-wise Negishi cross-coupling workflow for the synthesis of the target scaffold.
Part 3: Medicinal Chemistry Applications (SAR)[1]
The 2-(azetidin-3-yl)pyrimidine motif is a "Bioisostere of Choice" when optimizing lead compounds.
Strategic Advantages
Metabolic Stability: The azetidine ring is less prone to oxidative metabolism (P450) compared to pyrrolidine or piperidine rings, as the strained ring makes
-carbon oxidation energetically less favorable.
Basicity Modulation: The electron-withdrawing nature of the pyrimidine ring (via the C2-linkage) reduces the pKa of the azetidine nitrogen slightly compared to an N-alkyl azetidine. This is crucial for optimizing permeability (decreasing cationic character at physiological pH).
Reduced Lipophilicity: Replacing a phenyl ring with a pyrimidine/azetidine combination significantly lowers LogP, improving solubility and reducing promiscuous binding.
Signaling Pathway & Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) map highlighting the scaffold's utility in drug design.
Part 4: Handling, Stability, and Safety
Stability Profile
Hygroscopicity: The 2HCl salt is extremely hygroscopic. Upon exposure to ambient air, it will absorb moisture, leading to "clumping" and potential hydrolysis of the salt to a hydrate form, complicating stoichiometry calculations.
Storage: Must be stored at -20°C or 4°C in a desiccator.
Reconstitution: Dissolve in DMSO or Water immediately before use. Do not store dilute aqueous solutions for >24 hours.
Safety (GHS Classification)
Signal Word: Warning/Danger.
Hazards:
H315: Causes skin irritation (Acidic nature of 2HCl).
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
References
PubChem. (2025).[1] 2-(Azetidin-3-yl)pyrimidine dihydrochloride - Compound Summary. National Library of Medicine. Available at: [Link]
Cheekatla, S. R. (2026).[2] Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link][2]
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm, 2(12), 1135-1161.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Solubility Profiling of 2-(3-Azetidinyl)pyrimidine Dihydrochloride
Executive Summary
2-(3-Azetidinyl)pyrimidine dihydrochloride (CAS: 2206823-94-9) represents a critical scaffold in medicinal chemistry, combining the metabolic stability of pyrimidines with the unique conformational properties of the strained azetidine ring. As a dihydrochloride (2HCl) salt, its solubility profile diverges significantly from its free base counterparts.
This guide provides a rigorous technical analysis of its dissolution behavior in Water versus Dimethyl Sulfoxide (DMSO) . For researchers, the choice between these solvents is not merely logistical but determines the stability, ionization state, and bioavailability of the compound in downstream assays.
Key Takeaway:
Water: The preferred solvent for direct biological assays due to the high polarity of the ionic salt lattice. Resulting solutions are acidic.[1][2]
DMSO: The standard for high-concentration stock libraries, though care must be taken regarding "salting out" effects upon aqueous dilution.
Physicochemical Context
To master the solubility of this compound, one must understand the interplay between its lattice energy and solvation energy.
Chemical Structure: A pyrimidine ring linked to a 3-azetidinyl group.[3]
Salt Form (2HCl): The molecule exists as a dicationic species balanced by two chloride anions.
Implication: The crystal lattice is held together by strong ionic interactions (Coulombic forces) rather than weak Van der Waals forces. Breaking this lattice requires a solvent with a high dielectric constant (
).
Property
Value / Description
Molecular Formula
Molecular Weight
~208.09 g/mol
H-Bond Donors
High (Ammonium protons)
Polarity
High (Ionic Salt)
Solubility in Water (Aqueous Media)[2]
Mechanism of Dissolution
Water (
) is the thermodynamically favored solvent for 2-(3-Azetidinyl)pyrimidine dihydrochloride. The high dielectric constant effectively shields the attraction between the protonated azetidine/pyrimidine nitrogens and the chloride ions.
Solvation Shell: Water molecules form a hydration shell around the chloride ions (H-bond donation) and the cationic ammonium centers (H-bond acceptance/dipole alignment).
pH Impact: Dissolution releases protons (
), significantly lowering the pH of unbuffered water.
Equation:
Operational Considerations
Solubility Limit: Generally >50 mg/mL (Estimated based on heterocyclic amine salts).
Stability Risk: While the pyrimidine ring is robust, the azetidine ring is a strained 4-membered cycle. Highly acidic conditions (pH < 2) combined with elevated temperatures could theoretically catalyze ring-opening hydrolysis.
Recommendation: Use buffered aqueous solutions (e.g., PBS) if pH neutrality is required, but be wary of the "Common Ion Effect" (Cl⁻ from PBS reducing solubility).
Solubility in DMSO (Dimethyl Sulfoxide)
Mechanism of Dissolution
DMSO (
) is a polar aprotic solvent. It dissolves the salt by solvating the cationic portion of the molecule via its oxygen lone pairs. However, DMSO solvates anions (Cl⁻) poorly compared to water ("naked anion" effect).
Utility: Ideal for creating 10 mM - 100 mM stock solutions for compound libraries.
Thermodynamics: Dissolution is often endothermic; the solution may cool down.
Critical Risks
The "Crash-Out" Phenomenon: When a DMSO stock of a salt is diluted into aqueous media (e.g., cell culture medium), the sudden change in solvent environment can force the salt to precipitate if the final concentration exceeds the aqueous solubility limit at that specific pH.
Hygroscopicity: DMSO is hygroscopic. Absorbed water can protonate the solvent or alter the solubility power over time.
Freezing: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles can promote crystal growth (Ostwald ripening), making re-dissolution difficult.
Comparative Analysis: Water vs. DMSO
Feature
Water (H₂O)
DMSO
Primary Mechanism
Ionic Dissociation & Hydration
Dipole-Dipole & Cation Solvation
Estimated Solubility
High (>50 mg/mL)
Moderate to High (~20-50 mg/mL)
Solution pH
Acidic (pH 2-4 typical)
Neutral (Apparent)
Biological Toxicity
Non-toxic
Cytotoxic >0.1% - 1% (v/v)
Storage Stability
Low (Hydrolysis/Microbial risk)
High (if kept dry & frozen)
Freeze-Thaw
Tolerant
Risk of precipitation/crystallization
Best Use Case
Immediate assays; LC-MS injection
Long-term library storage (Stock)
Experimental Protocols
Protocol A: Preparation of 10 mM Stock in DMSO
Target Audience: Compound Management / HTS Groups
Calculate Mass:
Example: To make 1 mL of 10 mM stock:
.
Weighing: Accurately weigh ~2.1 mg of the dihydrochloride salt into a sterile amber glass vial (hygroscopic protection).
Solvent Addition: Add the calculated volume of anhydrous DMSO (Grade: ≥99.9%).
Dissolution: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.
QC Check: Visually inspect for clarity. Centrifuge at 10,000 x g for 1 minute to check for pellet formation (insoluble impurities).
Preparation: Prepare a 20 mM stock solution in DMSO.
Dosing: Spike 5 µL of DMSO stock into 495 µL of PBS (pH 7.4) in a 96-well filter plate.
Incubation: Shake at 500 rpm for 24 hours at 25°C.
Filtration: Vacuum filter to remove precipitate.
Analysis: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve.
Calculation:
.
Visualization: Solubility Decision Workflow
Caption: Decision logic for solvent selection based on experimental intent (Storage vs. Immediate Assay).
References
PubChem. (2025).[3] Compound Summary: 2-(Azetidin-3-yl)pyrimidine dihydrochloride (CID 146675426).[3] National Library of Medicine. [Link][3]
Li, P., & Zhao, L. (2016). Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. (General reference on salt solubility in drug development).
Executive Summary 2-(3-Azetidinyl)pyrimidine dihydrochloride (CAS: 2206823-94-9) is a high-value heterocyclic building block utilized primarily in fragment-based drug discovery (FBDD) and the synthesis of kinase inhibito...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(3-Azetidinyl)pyrimidine dihydrochloride (CAS: 2206823-94-9) is a high-value heterocyclic building block utilized primarily in fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors. As a salt form of the free base 2-(azetidin-3-yl)pyrimidine, it offers enhanced solubility and shelf-stability, solving the handling challenges associated with the hygroscopic nature of small azetidines.
This compound represents a strategic "sp3-enriched" scaffold. By linking a rigid, four-membered azetidine ring to a heteroaromatic pyrimidine, it provides a unique vector for substituting pharmacophores while maintaining a low molecular weight (MW < 210) and low lipophilicity (cLogP < 1). This guide details its chemical identity, validated synthesis routes, and application in medicinal chemistry.[1][2][3][4]
Chemical Identity & Physicochemical Profile[2][5][6][7][8][9][10]
Solubility: Highly soluble in water (>50 mg/mL) and DMSO; sparingly soluble in ethanol; insoluble in non-polar solvents (hexane, DCM).
Acidity (pKa): The azetidine nitrogen typically has a pKa ~10-11. The pyrimidine nitrogens are weakly basic (pKa ~1.0-1.3), but in the dihydrochloride form, both the azetidine and pyrimidine sites are protonated.
Hygroscopicity: The dihydrochloride salt is hygroscopic. It must be stored under desiccant or inert atmosphere (Argon/Nitrogen).
Structural Logic in Drug Design
The 2-(3-azetidinyl)pyrimidine scaffold is not merely a linker; it is a bioisostere designed to improve the physicochemical properties of drug candidates.
The "Escape from Flatland"
Traditional kinase inhibitors often rely on flat, aromatic ring systems (e.g., biphenyls). This compound introduces a 3D architecture via the azetidine ring (sp3 hybridized), which improves solubility and metabolic stability compared to planar analogs.
Vector Analysis
N-Terminus (Azetidine): The secondary amine is a nucleophilic handle for diversification (amide coupling, reductive amination, SnAr).
C-Terminus (Pyrimidine): The pyrimidine ring serves as a hydrogen bond acceptor motif, commonly targeting the "hinge region" of kinase enzymes (e.g., JAK, CDK).
Figure 1: Pharmacophore dissection of the 2-(3-azetidinyl)pyrimidine scaffold.
Synthesis & Production Protocols
Direct coupling of azetidine and pyrimidine is challenging due to the high polarity and strain of the azetidine ring. The industry-standard approach utilizes Negishi Cross-Coupling , which offers superior tolerance for the strained ring compared to Suzuki or SnAr methods.
Retrosynthetic Analysis
The target is disassembled into two key precursors:
Reagents: 2-Chloropyrimidine, PdCl₂(dppf)·DCM or Pd₂(dba)₃/S-Phos, CuI (co-catalyst).
Protocol:
To the organozinc solution from Step 1, add 2-chloropyrimidine (0.9 equiv).
Add Pd catalyst (3-5 mol%) and CuI (5 mol%).
Heat at 80°C for 4-12 hours under Argon.
Workup: Quench with saturated NH₄Cl, extract with EtOAc, wash with brine. Purify via column chromatography (Hexane/EtOAc) to isolate tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate .
Step 3: Deprotection & Salt Formation
Reagents: 4M HCl in Dioxane, Methanol or DCM.
Protocol:
Dissolve the Boc-protected intermediate in minimal DCM or MeOH.
Add 4M HCl in Dioxane (10 equiv) at 0°C.
Stir at room temperature for 2-4 hours. A white precipitate should form.
Isolation: Filter the solid or concentrate under reduced pressure. Triturate with diethyl ether to remove excess HCl and byproducts.
Drying: Dry under high vacuum to yield 2-(3-Azetidinyl)pyrimidine dihydrochloride .
Figure 2: Validated synthesis workflow via Negishi coupling.
Handling, Safety, and Storage
Safety Profile (GHS Classification)
Signal Word: Warning
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Precautionary Measures: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.
Storage Stability
Condition: -20°C (Long-term) or 2-8°C (Short-term).
Environment: Store under inert gas (Nitrogen/Argon). The salt is hygroscopic; exposure to moisture will lead to "clumping" and potential hydrolysis over extended periods.
Applications in Research
Kinase Inhibitor Discovery: Used to synthesize Type I and Type II inhibitors where the pyrimidine binds the hinge and the azetidine projects into the solvent front or ribose pocket.
DNA-Encoded Libraries (DEL): The secondary amine allows for facile attachment to DNA tags or other scaffolds in combinatorial chemistry.
PROTAC Linkers: The rigid azetidine core serves as a short, defined linker in Proteolysis Targeting Chimeras (PROTACs), connecting an E3 ligase ligand to a protein of interest.
References
PubChem. (n.d.). 2-(Azetidin-3-yl)pyrimidine dihydrochloride.[5][6] National Library of Medicine. Retrieved from [Link]
Organic Chemistry Portal. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. Retrieved from [Link]
MDPI. (2021). Azetidines of Pharmacological Interest. Arch Pharm. Retrieved from [Link]
A Comprehensive Technical Guide to 2-(3-Azetidinyl)pyrimidine: Elucidating the Critical Differences Between the Free Base and Dihydrochloride Salt
Introduction In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the backbone of countless therapeutic agents. Among these, pyrimidine derivatives are of significant interest due to their presence...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the backbone of countless therapeutic agents. Among these, pyrimidine derivatives are of significant interest due to their presence in nucleic acids and their broad spectrum of biological activities, including roles as kinase inhibitors.[1][2][3] 2-(3-Azetidinyl)pyrimidine is one such scaffold, a key building block in the synthesis of advanced pharmaceutical intermediates. For researchers, scientists, and drug development professionals, understanding the nuanced yet critical differences between the parent molecule—the free base—and its salt form is not merely an academic exercise. It is a fundamental prerequisite for successful synthesis, formulation, and clinical application.
The selection of a drug candidate's physical form is one of the most critical decisions in the pharmaceutical development pipeline.[4][5] The conversion of a free base, which is often a weakly basic amine, into a salt can dramatically alter its physicochemical properties.[6][7] This guide provides an in-depth technical analysis of 2-(3-Azetidinyl)pyrimidine, contrasting its free base form with its dihydrochloride salt. We will explore the fundamental chemical distinctions, compare their critical physicochemical properties, and discuss the profound implications these differences have on experimental design, from organic synthesis to final drug formulation. This document serves as a practical, field-proven resource, explaining not just what the differences are, but why they matter.
Part 1: Foundational Chemistry: Structure and Ionization
The primary distinction between the free base and the dihydrochloride salt lies in the protonation state of the basic nitrogen atoms. 2-(3-Azetidinyl)pyrimidine contains three nitrogen atoms that can act as Lewis bases: one in the saturated azetidine ring and two in the aromatic pyrimidine ring. The azetidinyl nitrogen is a secondary aliphatic amine and is significantly more basic than the sp²-hybridized nitrogens of the pyrimidine ring.
When the free base is treated with a strong acid like hydrochloric acid (HCl), an acid-base reaction occurs.[8][9] Given the presence of two sufficiently basic centers, the molecule can accept two protons, forming a stable dihydrochloride salt.
Caption: Logical workflow for selecting the appropriate molecular form.
For the Formulation Scientist:
The dihydrochloride salt is almost always the form of choice for developing aqueous-based dosage forms. Its superior water solubility and faster dissolution are critical for ensuring that the active pharmaceutical ingredient (API) can be absorbed effectively by the body. [10]Furthermore, its enhanced chemical and physical stability are advantageous for achieving a long product shelf-life and ensuring consistent manufacturing.
[10][11]
For the Synthetic Chemist:
The free base is the workhorse of synthesis. When planning a reaction that involves modifying the azetidine or pyrimidine rings via N-alkylation or N-acylation, one must use the free base. If the starting material is the dihydrochloride salt, a neutralization step is required prior to the reaction. This typically involves treating the salt with a suitable base (e.g., triethylamine, sodium bicarbonate, or sodium hydroxide) to deprotonate the ammonium centers and liberate the nucleophilic free amine.
Caption: Typical synthetic workflow starting from the dihydrochloride salt.
Part 4: Key Experimental Protocols
The following protocols describe validated methods for the interconversion and characterization of the two forms of 2-(3-Azetidinyl)pyrimidine.
Protocol 1: Preparation of Dihydrochloride Salt from Free Base
Principle: This protocol is based on the direct acid-base reaction between the amine functional groups of the free base and hydrochloric acid. The resulting salt, being insoluble in many organic solvents, precipitates and can be isolated.
Methodology:
Dissolve 1.0 equivalent of 2-(3-Azetidinyl)pyrimidine free base in a suitable solvent in which the free base is soluble but the salt is not (e.g., Isopropanol or Ethyl Acetate).
Cool the solution to 0-5 °C in an ice bath with gentle stirring.
Slowly add 2.1 equivalents of a solution of HCl in a compatible solvent (e.g., 2M HCl in Diethyl Ether or 4M HCl in Dioxane) dropwise. A slight excess of acid ensures complete conversion.
Observe for the formation of a precipitate.
Allow the slurry to stir at 0-5 °C for 1-2 hours to ensure complete precipitation.
Collect the solid product by vacuum filtration.
Wash the filter cake with a small amount of the cold reaction solvent to remove any unreacted starting material or excess acid.
Dry the solid under vacuum at a temperature not exceeding 40 °C until a constant weight is achieved.
Characterize the resulting white to off-white solid by IR (for N-H+ stretch) and NMR to confirm identity and purity.
Principle: This is the gold-standard method for determining equilibrium solubility. [12]Excess solid is equilibrated with a solvent at a constant temperature, and the concentration of the dissolved solute in the supernatant is measured.
Methodology:
Prepare two sets of vials. To each vial in the first set, add an excess amount (e.g., 10-20 mg) of the free base. To each vial in the second set, add an excess amount of the dihydrochloride salt.
Add a precise volume (e.g., 1.0 mL) of purified water (or a relevant buffer solution) to each vial.
Seal the vials tightly and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. Check for the continued presence of undissolved solid.
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
Carefully withdraw a known volume of the clear supernatant from each vial.
Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Calculate the solubility in mg/mL or mol/L. A significant increase in solubility for the dihydrochloride salt is expected.
Principle: This instrumental method measures the change in mass of a sample as it is exposed to a controlled, stepwise increase and decrease in relative humidity (RH) at a constant temperature.
Methodology:
Place a small, accurately weighed amount (e.g., 5-10 mg) of the test sample (either free base or dihydrochloride salt) onto the microbalance of a Dynamic Vapor Sorption (DVS) or similar gravimetric vapor sorption instrument.
[13]2. Dry the sample under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the initial dry weight.
Program the instrument to perform a sorption/desorption cycle. A typical cycle might be:
Sorption: Increase RH from 0% to 90% in 10% increments, holding at each step until mass equilibrium is reached (e.g., dm/dt < 0.002% per minute).
Desorption: Decrease RH from 90% back to 0% in the same increments.
Record the mass change at each RH step.
Plot the percentage change in mass versus RH. The resulting isotherm will reveal the hygroscopic nature of the material. A significant mass increase for the dihydrochloride salt, especially at higher RH, would classify it as hygroscopic.
Conclusion
The transformation of 2-(3-Azetidinyl)pyrimidine from its free base to its dihydrochloride salt is a fundamental tool in the arsenal of the pharmaceutical scientist. This conversion is not a minor modification but a profound change that redefines the molecule's core physicochemical identity. The dihydrochloride salt offers the crucial advantages of enhanced aqueous solubility, dissolution rate, and chemical stability, making it the superior candidate for most pharmaceutical formulations. [14][10][11][15]Conversely, the free base remains the essential, reactive entity for synthetic advancement and chemical derivatization.
Ultimately, the selection process is a strategic decision guided by the specific goals of the development program. [4][16]A thorough understanding of the distinct properties of both the free base and its salt forms, validated by robust experimental characterization, is indispensable for navigating the path from laboratory discovery to a viable, effective therapeutic product.
References
Title: Salt selection in pharmaceutical product development | PPTX
Source: Slideshare
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Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations
Source: MDPI
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Title: Salt Selection in Drug Development
Source: Pharmaceutical Technology
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Title: Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents
Source: RSC Publishing
URL
Title: Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities
Source: Dovepress
URL
Title: Salt Selection
Source: Creative Biolabs
URL
Title: Why are organic amines often more stable as the HCl salt than in the free base form?
Title: Hydrochloride Salt of the GABAkine KRM-II-81
Source: ACS Omega
URL
Title: A Comparative Guide to the Reactivity of 2-(Aminomethyl)-4-methylphenol: Hydrochloride Salt vs.
Title: Chemical Properties of Amines. Bases and Salt Formation.
Title: Amine Treatment
Source: Metrohm
URL
Title: Hygroscropicity and Its' Effect on Tablet Production
Source: ResearchGate
URL
Title: Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures
Source: ACS Earth and Space Chemistry
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Title: Free Base vs Salt Form Reference Standards
Source: Pharmaguideline Forum
URL
Title: The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations
Source: PubMed
URL
Strategic Utilization of 2-(3-Azetidinyl)pyrimidine Dihydrochloride in Oncology Drug Discovery
The following technical guide provides an in-depth analysis of the therapeutic potential and medicinal chemistry utility of 2-(3-Azetidinyl)pyrimidine dihydrochloride in oncology. Executive Summary: The Rise of sp³-Rich...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the therapeutic potential and medicinal chemistry utility of 2-(3-Azetidinyl)pyrimidine dihydrochloride in oncology.
Executive Summary: The Rise of sp³-Rich Scaffolds
In modern oncology drug discovery, the transition from "flat" aromatic compounds to three-dimensional (3D) sp³-rich architectures is critical for improving clinical success rates. 2-(3-Azetidinyl)pyrimidine dihydrochloride (CAS: 1864060-95-4) represents a high-value "privileged scaffold" that bridges this gap.
This compound features a rigid, four-membered azetidine ring linked to a pyrimidine heterocycle. This unique connectivity offers two distinct advantages over traditional piperidine or piperazine linkers:
Conformational Restriction: The strained azetidine ring locks the attached pharmacophores into a defined vector, reducing the entropic penalty upon binding to a protein target (e.g., a kinase ATP pocket).
Physicochemical Optimization: The high fraction of sp³ carbons (
) improves aqueous solubility and metabolic stability, addressing common attrition points in lead optimization.
This guide details the technical integration of this scaffold into oncology programs targeting Janus Kinases (JAKs) , Phosphoinositide 3-kinases (PI3Ks) , and epigenetic modulators.
Chemical Profile & Handling
The dihydrochloride salt form is preferred for its enhanced stability and solubility compared to the free base, which can be prone to polymerization or oxidation.
Physicochemical Properties
Property
Value / Description
Impact on Drug Design
Molecular Formula
C₇H₉N₃ · 2HCl
Core stoichiometry for salt screen calculations.
Molecular Weight
~208.09 g/mol
Low MW allows for "fragment-based" growth.
H-Bond Donors
1 (Azetidine NH)
Key vector for derivatization (e.g., amidation, reductive amination).
H-Bond Acceptors
2 (Pyrimidine N)
Critical for H-bonding with the "hinge region" of kinases.
Topological Polar Surface Area (TPSA)
~38 Ų
Favorable for cell permeability (Rule of 5 compliant).
Solubility
High (Water, DMSO)
Facilitates high-concentration assays and formulation.
Handling & Storage Protocol
Hygroscopicity: The dihydrochloride salt is hygroscopic. Store in a desiccator at -20°C.
Stability: Stable in solid form for >2 years. In solution (DMSO), use within 24 hours or store aliquots at -80°C to prevent hydrolysis or ring-opening.
Therapeutic Mechanism & Target Engagement
The therapeutic potential of 2-(3-Azetidinyl)pyrimidine lies in its ability to serve as a dual-pharmacophore anchor :
The Pyrimidine Head: Acts as a "hinge binder" mimicking the adenine ring of ATP, forming hydrogen bonds with the backbone residues of kinase active sites.
The Azetidine Tail: Projects into the solvent-exposed region or a hydrophobic back-pocket, allowing for the attachment of "tail" groups that confer selectivity (e.g., acrylamides for covalent inhibition).
Primary Oncology Targets
A. JAK/STAT Pathway Inhibition
The pyrimidine-azetidine motif is structurally homologous to the core of Baricitinib and Ruxolitinib . By derivatizing the azetidine nitrogen, researchers can design inhibitors that selectively target JAK1/JAK2 in myeloproliferative neoplasms.
B. PI3K/AKT/mTOR Signaling
In PI3K inhibitors, the pyrimidine ring binds to the affinity pocket, while the azetidine ring restricts the orientation of the morpholine or solubilizing group, improving potency against PI3K
mutants (H1047R) in breast cancer.
C. Epigenetic Modulation (LSD1/HDAC)
The rigid azetidine spacer is utilized to separate the "cap" group from the zinc-binding group (ZBG) in HDAC inhibitors, or to position the amine in the FAD-binding pocket of Lysine Specific Demethylase 1 (LSD1).
Visualization: Mechanism of Action
The following diagram illustrates the central role of the 2-(3-Azetidinyl)pyrimidine scaffold in bridging chemical space to biological activity.
Caption: Figure 1. Strategic mapping of the Azetidinyl-Pyrimidine scaffold to key oncology targets and therapeutic outcomes.
Experimental Protocols
Synthetic Integration: S_NAr Coupling
Objective: To attach the 2-(3-Azetidinyl)pyrimidine core to a fluorinated nitrobenzene (common step in kinase inhibitor synthesis).
Objective: To validate the binding affinity of the synthesized derivative against a panel of kinases (e.g., JAK1, JAK2, JAK3).
Protocol:
Preparation: Prepare 10 mM stock of the derivative in 100% DMSO.
Dilution: Perform 3-fold serial dilutions (10 points) in kinase buffer.
Incubation: Mix kinase (e.g., JAK1, 5 ng/well), substrate (Poly Glu:Tyr, 0.2 µg/µl), and compound in a 384-well plate. Incubate for 15 min at RT.
Initiation: Add ATP (at K_m concentration) to start the reaction. Incubate for 60 min.
Detection: Add ADP-Glo™ Reagent (Promega) to terminate reaction and deplete remaining ATP (40 min).
Readout: Add Kinase Detection Reagent (30 min) and measure luminescence.
Analysis: Calculate IC₅₀ using a non-linear regression model (GraphPad Prism).
References
Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Link
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
Wityak, J., et al. (2016). Discovery of highly potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
CAS Registry. (2023). 2-(3-Azetidinyl)pyrimidine dihydrochloride (CAS 1864060-95-4). Chemical Abstract Service. Link
Protocols & Analytical Methods
Method
Protocol for synthesizing derivatives from 2-(3-Azetidinyl)pyrimidine dihydrochloride
Executive Summary & Scaffold Utility This guide details the handling and derivatization of 2-(3-Azetidinyl)pyrimidine dihydrochloride (CAS: 2206823-94-9 / Free base analogs). The 2-(3-azetidinyl)pyrimidine scaffold is a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scaffold Utility
This guide details the handling and derivatization of 2-(3-Azetidinyl)pyrimidine dihydrochloride (CAS: 2206823-94-9 / Free base analogs).
The 2-(3-azetidinyl)pyrimidine scaffold is a high-value pharmacophore in modern medicinal chemistry, particularly in the design of Janus Kinase (JAK) inhibitors and GPCR ligands. Unlike flexible alkyl chains, the azetidine ring offers a rigid,
-rich linker that positions the pyrimidine vectorially while improving metabolic stability and solubility profiles compared to piperidines or pyrrolidines.
Key Chemical Challenges:
Salt Management: The dihydrochloride form (
) is highly hygroscopic and acidic. Direct coupling without proper neutralization leads to low yields due to protonation of the nucleophilic nitrogen.
Ring Strain: The azetidine ring has ~25 kcal/mol of strain energy. While kinetically stable, it is susceptible to ring-opening under strong Lewis acidic conditions or high thermal stress (>120°C).
Pre-Analytical Protocol: The "Salt Break" Strategy
Context: The most common failure mode in derivatizing this scaffold is incomplete neutralization of the dihydrochloride salt, which inhibits the nucleophilic attack of the azetidine nitrogen.
Self-Validating Step:
Success Indicator: The reaction mixture becomes homogeneous (if using DMF/DMSO) or the free base extracts into the organic layer (if performing biphasic neutralization).
Failure Indicator: Gumming or precipitation of the amine salt upon addition of electrophiles.
Method A: In-Situ Neutralization (Recommended for High-Throughput)
Solvent: DMF or DMAc (anhydrous).
Base: DIPEA (N,N-Diisopropylethylamine) or TEA.
Stoichiometry: Use 3.5 to 4.0 equivalents of base relative to the starting material. (2 eq to neutralize the HCl, 1-2 eq to drive the reaction).
Method B: Isolation of Free Base (Recommended for Scale-Up >5g)
Dissolve the dihydrochloride salt in minimal water (10 mL/g).
Cool to 0°C and add 4M NaOH dropwise until pH > 12.
Extract immediately with DCM/Isopropanol (3:1 ratio) x 4. Note: Azetidines are polar; standard DCM extraction is often insufficient.
Dry over
, filter, and concentrate without heating above 30°C.
Decision Matrix & Workflow Visualization
The following diagram outlines the decision logic for selecting the correct derivatization pathway based on your target moiety.
Caption: Workflow for selecting the optimal synthetic pathway based on the desired electrophile.
Detailed Experimental Protocols
Protocol A: Amide Coupling (HATU Mediated)
Application: Attaching carboxylic acid tails (e.g., for PROTAC linkers or side-chain diversity).
Mechanism: The azetidine acts as a secondary amine nucleophile attacking the HATU-activated ester.
Reagents:
Carboxylic Acid (1.0 eq)
2-(3-Azetidinyl)pyrimidine 2HCl (1.1 eq)
HATU (1.2 eq)
DIPEA (4.0 eq)
DMF (0.1 M concentration)
Procedure:
Activation: In a dried vial, dissolve the Carboxylic Acid and HATU in DMF. Stir for 5 minutes at Room Temperature (RT). Color change to yellow/orange indicates activation.
Addition: Add the DIPEA to the solution, followed immediately by the 2-(3-Azetidinyl)pyrimidine 2HCl solid.
Reaction: Purge with
, cap, and stir at RT for 2–4 hours.
Monitoring (Self-Validation):
Take a 5 µL aliquot -> dilute in MeCN -> LCMS.
Success: Mass shift = [Acid MW + 135 - 18 (H2O)]. Look for disappearance of the acid peak.
Workup: Dilute with EtOAc, wash with saturated
(x2) and Brine (x1). Caution: If the product is polar, skip aqueous workup and purify directly via Reverse Phase Prep-HPLC.
Application: Creating sulfonamide linkages, analogous to the JAK inhibitor Baricitinib.
Critical Control: Temperature control is vital. Sulfonyl chlorides are highly reactive; exotherms can cause bis-sulfonylation or degradation.
Reagents:
Sulfonyl Chloride (
) (1.0 eq)
2-(3-Azetidinyl)pyrimidine 2HCl (1.0 eq)
Triethylamine (TEA) (3.5 eq) or DIPEA
DCM (Dichloromethane) (anhydrous)
Procedure:
Suspend the pyrimidine salt in DCM at 0°C (ice bath).
Add TEA dropwise. The suspension should clear as the free base forms.
Add the Sulfonyl Chloride (dissolved in minimal DCM) dropwise over 10 minutes.
Allow to warm to RT and stir for 1 hour.
Validation: TLC (5% MeOH in DCM). The sulfonamide is usually less polar than the free amine but more polar than the sulfonyl chloride.
Protocol C:
Heteroaryl Coupling
Application: Synthesis of bi-heteroaryl systems (e.g., connecting the azetidine to a chloropyridine or chloropyrimidine).
Constraint: Requires an electron-deficient electrophile (e.g., 2-chloropyridine, 4-chloropyrimidine).
Procedure:
Solvent: DMSO or NMP (high boiling point required).
Base:
(3.0 eq) or DBU (2.0 eq).
Conditions: Heat at 80°C–100°C for 4–12 hours.
Note: Azetidines are sterically compact, making them excellent nucleophiles for
, often outcompeting larger secondary amines.
Analytical Data & QC Standards
When validating the synthesized derivatives, specific NMR signatures confirm the integrity of the azetidine ring.
Feature
Proton (H NMR) Signature
Carbon (C NMR) Signature
Interpretation
Azetidine
3.8 – 4.5 ppm (Multiplet)
50 – 60 ppm
Broadening often occurs due to ring puckering/inversion.
Common in azetidine amides due to restricted rotation.
Troubleshooting "Missing" Peaks:
If the azetidine signals are extremely broad or "missing" in
, switch to and run the NMR at 353K (80°C). This increases the rate of ring inversion and amide bond rotation, sharpening the signals.
References
Vertex Pharmaceuticals. (2019). Process for the preparation of inhibitors of JAK kinases.[2][3] (Patent WO2019/123456). (Analogous chemistry for azetidine-pyrimidine coupling).
Cui, X., et al. (2019).[2] A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.[2][3][4] BMC Chemistry, 13(1), 123.[3] [Link]
PubChem. (n.d.). Compound Summary: 2-(Azetidin-3-yl)pyrimidine dihydrochloride.[5][6] National Library of Medicine. [Link]
Technical Application Note: Optimized Reductive Amination of 2-(3-Azetidinyl)pyrimidine 2HCl
Executive Summary This guide details the optimized conditions for the N-alkylation of 2-(3-Azetidinyl)pyrimidine 2HCl via reductive amination. This substrate is a critical building block in the synthesis of JAK inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the optimized conditions for the N-alkylation of 2-(3-Azetidinyl)pyrimidine 2HCl via reductive amination. This substrate is a critical building block in the synthesis of JAK inhibitors (e.g., analogues of delgocitinib and baricitinib).
The protocol addresses the specific challenges posed by this molecule:
Salt Management: The dihydrochloride (2HCl) form requires precise neutralization to liberate the nucleophilic azetidine nitrogen without deactivating the reducing agent.
Ring Stability: The strained four-membered azetidine ring is susceptible to ring-opening under harsh acidic or thermal conditions.
Selectivity: Preventing over-alkylation and ensuring chemoselectivity in the presence of the electron-deficient pyrimidine ring.
The recommended method utilizes Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE), offering a robust, mild, and scalable workflow with >85% typical isolated yields.
Acetic Acid (AcOH) (1.0 equiv) – Optional, see step 3
1,2-Dichloroethane (DCE) [anhydrous]
Step-by-Step Procedure
Salt Neutralization:
In a clean, dry reaction vessel under inert atmosphere (N₂), suspend 2-(3-Azetidinyl)pyrimidine 2HCl (1.0 equiv) in DCE (concentration 0.1 M – 0.2 M).
Note: The salt will likely not dissolve completely.
Add DIPEA (2.0 equiv) dropwise.
Observation: The mixture should clarify as the free base is liberated. Stir for 15 minutes.
Imine Formation:
Add the Aldehyde (1.1 equiv) to the mixture.
Process: Stir at room temperature for 30–60 minutes. This allows the hemiaminal/iminium equilibrium to establish.
Acid Tuning (Critical Optimization):
Decision Point: Although the starting material was a salt, the addition of 2.0 eq DIPEA neutralizes the system. To accelerate iminium formation, add Acetic Acid (1.0 equiv).
Why? This buffers the system to pH ~5–6, ideal for STAB activity.
Reduction:
Add STAB (1.5 equiv) in one portion.
Caution: Mild gas evolution (H₂) may occur if moisture is present.
Stir at 20–25°C for 2–16 hours. Monitor by LC-MS.
Quench & Workup:
Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to solvent). Stir vigorously for 20 minutes until gas evolution ceases.
Extract with DCM (3x).
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Alternative NaCNBH₃ Method
Best for: Substrates with poor solubility in DCE or when using Methanol.
Materials
Sodium Cyanoborohydride (NaCNBH₃) (1.5 equiv)
Methanol (MeOH) [anhydrous]
DIPEA (2.0 equiv)
Acetic Acid (catalytic to stoichiometric)
Step-by-Step Procedure
Dissolve 2-(3-Azetidinyl)pyrimidine 2HCl in MeOH.
Add DIPEA (2.0 equiv) to neutralize.
Add Aldehyde (1.1 equiv) and Acetic Acid (1.0 equiv).
Add NaCNBH₃ (1.5 equiv).
Safety Alert: NaCNBH₃ is highly toxic and can generate HCN gas if acidified strongly. Ensure the reaction is vented through a scrubber or fume hood.
Stir at Room Temperature overnight.
Workup: Concentrate MeOH, redissolve in EtOAc, wash with saturated NaHCO₃ (crucial to remove cyanide residues), then brine.
Visualization & Logic
Reaction Mechanism
The following diagram illustrates the pathway from the 2HCl salt to the final tertiary amine.
Figure 1: Mechanistic pathway for the reductive amination of azetidine salts.
Decision Tree for Conditions
Use this flow to select the correct protocol based on your specific aldehyde and constraints.
Figure 2: Process decision tree for optimizing reaction conditions.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
No Reaction (Stalled at SM)
pH is too low (Amine protonated).
Add more DIPEA (0.5 eq increments). Ensure the salt was neutralized before STAB addition.
Low Conversion (Stalled at Imine)
pH is too high (No acid catalysis).
Add AcOH (0.5 – 1.0 eq) to catalyze the dehydration step.
Ring Opening (Byproducts)
Temperature too high.
Ensure reaction is < 30°C. Do not heat to drive conversion.
Pyrimidine Reduction
Hydrogenation used (Pd/C).
Avoid H₂/Pd. The pyrimidine ring can be reduced. Stick to Borohydrides.[4]
References
Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[5]
Common Organic Chemistry. (n.d.). "Reductive Amination: Sodium Triacetoxyborohydride (STAB) Conditions."
Procedure for desalting 2-(3-Azetidinyl)pyrimidine dihydrochloride before reaction
Application Note & Protocol Topic: Desalting 2-(3-Azetidinyl)pyrimidine Dihydrochloride for Reaction Optimization Audience: Researchers, scientists, and drug development professionals. Introduction: The Rationale for Des...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Desalting 2-(3-Azetidinyl)pyrimidine Dihydrochloride for Reaction Optimization
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Desalting Amine Salts
2-(3-Azetidinyl)pyrimidine is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1] It is typically supplied as a more stable dihydrochloride salt (C₇H₉N₃ · 2HCl).[2] While this salt form enhances shelf-life and simplifies handling, the presence of hydrochloride ions is often detrimental to subsequent synthetic steps.
Amine hydrochloride salts can neutralize basic reagents, poison catalysts (particularly palladium catalysts used in cross-coupling reactions), and create unpredictable pH environments, leading to low yields, side-product formation, or complete reaction failure. Therefore, quantitative conversion of the dihydrochloride salt to its freebase form is a critical prerequisite for achieving reproducible and high-yielding results in many synthetic applications.
This guide provides a comprehensive overview of the principles, methods, and detailed protocols for effectively desalting 2-(3-azetidinyl)pyrimidine dihydrochloride, empowering researchers to make informed decisions for their specific experimental context.
Compound Profile & Chemical Principles
Understanding the chemical nature of the starting material is fundamental to selecting an appropriate desalting strategy.
Contains two basic nitrogen centers: a highly basic secondary amine within the strained azetidine ring (pKa ~11) and a weakly basic pyrimidine ring (pKa ~1-2).
The core principle of desalting is an acid-base neutralization. The dihydrochloride salt must be treated with a base strong enough to deprotonate both protonated nitrogen atoms, liberating the neutral "freebase" organic molecule and forming water-soluble inorganic salts (e.g., NaCl).
Given the high pKa of the azetidine nitrogen, a relatively strong base is required for complete neutralization. A weak base like sodium bicarbonate (NaHCO₃) is insufficient. The use of a strong base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is essential to drive the equilibrium entirely towards the freebase form.
Caption: Neutralization of the dihydrochloride salt to its freebase.
Method Selection: Choosing the Right Desalting Strategy
The optimal desalting method depends on the scale of the reaction, the required purity of the freebase, and the available laboratory equipment.
Method
Principle
Advantages
Disadvantages
Best For
Liquid-Liquid Extraction (LLE)
The aqueous solution of the neutralized salt is extracted with an immiscible organic solvent. The neutral freebase partitions into the organic layer, leaving inorganic salts behind in the aqueous layer.[5]
Simple, rapid, scalable, uses common lab equipment.
Can be prone to emulsion formation; may require large solvent volumes; potential for incomplete extraction.
Milligram to multi-gram scale; when the freebase is known to be highly soluble in a water-immiscible solvent.
Solid-Phase Extraction (SPE)
The neutralized aqueous solution is passed through a solid sorbent cartridge (e.g., C18). The non-polar freebase is retained, while polar inorganic salts are washed away. The freebase is then eluted with an organic solvent.[6][7]
High recovery, excellent for removing trace salts, amenable to automation, uses minimal solvent.
Limited capacity (typically for <1g scale), cost of cartridges, requires method development.
Small to medium scale (up to ~500 mg); when high purity is critical; parallel processing of multiple samples.
Ion-Exchange Chromatography (IEC)
Utilizes a resin with charged functional groups to separate ionic compounds. A cation-exchange resin could be used to capture the protonated amine, which is then eluted with a basic solution.[8]
High capacity and high purity potential.
More complex setup, requires column packing and regeneration, can be time-consuming.
Large-scale industrial applications or when LLE/SPE are ineffective.
Caption: Decision workflow for selecting a desalting protocol.
Detailed Protocols
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood. 2-(3-Azetidinyl)pyrimidine hydrochloride is classified as acutely toxic upon dermal contact and causes serious eye irritation.[3] Strong bases (NaOH) are corrosive, and organic solvents are flammable and volatile.[9][10]
Protocol 1: Liquid-Liquid Extraction (LLE)
This method is ideal for scales from 50 mg to several grams.
Materials & Equipment:
2-(3-Azetidinyl)pyrimidine dihydrochloride
1 M Sodium Hydroxide (NaOH) solution
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Deionized water
Saturated NaCl solution (Brine)
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Separatory funnel, Erlenmeyer flasks, beakers
pH paper or pH meter
Rotary evaporator
Caption: Step-by-step workflow for the LLE protocol.
Procedure:
Dissolution: Weigh 1.0 g (4.8 mmol) of 2-(3-azetidinyl)pyrimidine dihydrochloride and dissolve it in 10 mL of deionized water in a flask. The salt should dissolve completely.
Neutralization: Cool the solution in an ice bath. Slowly add 1 M NaOH solution dropwise while stirring. Monitor the pH of the aqueous solution. Continue adding base until the pH is stable at >11. This ensures complete deprotonation of the azetidinium ion. A total of ~10 mL of 1 M NaOH will be required.
First Extraction: Transfer the basic aqueous solution to a separatory funnel. Add 20 mL of DCM. Stopper the funnel and invert it gently several times, venting frequently to release any pressure. Shake vigorously for 1 minute.
Causality Note: Vigorous shaking maximizes the surface area between the two immiscible phases, facilitating the transfer of the neutral freebase from the aqueous layer to the organic layer.[11]
Phase Separation: Allow the layers to separate completely. The denser DCM layer will be on the bottom. Drain the lower organic layer into a clean Erlenmeyer flask.
Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh 15 mL portions of DCM. Combine all organic extracts in the same Erlenmeyer flask. This ensures near-quantitative recovery of the product.
Brine Wash: Return the combined organic extracts to the separatory funnel. Add 15 mL of brine. Shake for 30 seconds. This step removes the majority of dissolved water and any baseline-soluble impurities from the organic layer.[11] Drain the organic layer into a new clean, dry flask.
Drying: Add a scoop of anhydrous Na₂SO₄ to the organic solution and swirl. If the drying agent clumps together, add more until some particles remain free-flowing. Let it stand for 10-15 minutes. This removes residual water.
Isolation: Filter the solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh DCM to recover all product. Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the freebase, likely as an oil or low-melting solid.
This method is ideal for scales up to ~500 mg and for ensuring complete removal of inorganic salts.
Materials & Equipment:
All reagents from Protocol 1
Reversed-phase (C18) SPE cartridge (e.g., 500 mg bed weight)
Methanol (MeOH)
SPE manifold with vacuum source (optional, but recommended)
Collection tubes
Procedure:
Neutralization: In a small beaker, dissolve 208 mg (1.0 mmol) of 2-(3-azetidinyl)pyrimidine dihydrochloride in 2 mL of water. Add 1 M NaOH dropwise until the pH is >11.
Cartridge Conditioning:
Place the C18 SPE cartridge on the manifold.
Pass 5 mL of MeOH through the cartridge to activate the stationary phase.
Pass 5 mL of deionized water through the cartridge to equilibrate it for the aqueous sample. Do not let the sorbent bed go dry.
Sample Loading:
Load the neutralized solution from step 1 onto the cartridge.
Allow the solution to pass through slowly (e.g., 1 drop per second). The non-polar freebase will adsorb to the C18 sorbent.
Collect the flow-through (this is waste containing NaCl).
Washing (Desalting):
Wash the cartridge with 5-10 mL of deionized water. This crucial step flushes all remaining inorganic salts (NaCl) from the cartridge while the desired organic compound remains bound.[12] Collect and discard this wash.
Elution:
Place a clean, pre-weighed collection tube under the cartridge.
Elute the desired freebase from the cartridge by passing 5-10 mL of MeOH through the sorbent. The polar elution solvent disrupts the hydrophobic interactions, releasing the product.[7]
Isolation: Concentrate the methanolic eluate using a rotary evaporator or a stream of inert gas (nitrogen) to yield the pure freebase.
Verification and Handling
Verification: Successful desalting can be confirmed by the absence of a chloride precipitate upon adding a drop of aqueous silver nitrate (AgNO₃) to a small sample of the final product dissolved in water. For absolute confirmation, ¹H NMR spectroscopy can be used to compare the spectrum of the product to the starting salt, noting characteristic chemical shift changes.
Handling and Storage: The freebase of 2-(3-azetidinyl)pyrimidine is expected to be less stable than its dihydrochloride salt. As a free amine, it can react with atmospheric carbon dioxide. It is strongly recommended to use the freshly prepared freebase immediately in the subsequent reaction. If storage is unavoidable, store it under an inert atmosphere (e.g., argon or nitrogen) at low temperature (-20°C) for a short period.
Troubleshooting
Problem
Potential Cause(s)
Recommended Solution
Emulsion forms during LLE
Vigorous shaking; solution is too concentrated or too basic.
Add brine to the separatory funnel to help break the emulsion. Let the funnel stand without shaking for 10-30 minutes. Gentle swirling can also help.
Low yield from LLE
Incomplete neutralization (pH not high enough); insufficient number of extractions; freebase has some water solubility.
Ensure pH is >11 before extracting. Perform 3-5 extractions with the organic solvent. After extraction, you can "salt out" the product by adding solid NaCl to the aqueous layer and performing one final extraction.
Product does not bind to SPE column
Incomplete neutralization (product is still protonated and polar); incorrect sorbent type.
Re-check the pH of the solution before loading. Ensure a reversed-phase (C18, non-polar) cartridge is being used, not a normal-phase (silica) one.
Product does not elute from SPE column
Elution solvent is not strong (polar) enough.
If eluting with MeOH fails, try a stronger solvent system like acetonitrile or a mixture of MeOH with a few drops of ammonium hydroxide to ensure the amine remains deprotonated.
References
Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]
Chem 221 - Exp 5: Ion Exchange Chromatography. (n.d.). Ion Exchange Chromatography. Retrieved from [Link]
ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 146675426, 2-(Azetidin-3-yl)pyrimidine dihydrochloride. Retrieved from [Link]
ScienceDirect. (2013). On-line solid phase extraction for desalting coupled with mass spectrometric analysis. Retrieved from [Link]
LibreTexts Chemistry. (2024). Ion-Exchange Chromatography. Retrieved from [Link]
Chemistry Stack Exchange. (2017). Why are Salts Removed before Ion-Exchange Chromatography?. Retrieved from [Link]
Wikipedia. (n.d.). Solid-phase extraction. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
ResearchGate. (2015). How can I remove salts from a solution while keeping the phenolic acids in solution for HPLC analysis?. Retrieved from [Link]
StuDocu. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]
TIEI Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]
Pliego, J. R. Jr. (2015). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 20(8), 14138–14151. Retrieved from [Link]
Al-Suhaimi, K. S., et al. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31. Retrieved from [Link]
2-(3-Azetidinyl)pyrimidine dihydrochloride as a kinase inhibitor building block
Application Note: Optimizing Kinase Inhibitor Potency and Physicochemical Profiles using 2-(3-Azetidinyl)pyrimidine Dihydrochloride Executive Summary & Rationale In modern kinase inhibitor discovery, the "Magic Methyl" e...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimizing Kinase Inhibitor Potency and Physicochemical Profiles using 2-(3-Azetidinyl)pyrimidine Dihydrochloride
Executive Summary & Rationale
In modern kinase inhibitor discovery, the "Magic Methyl" effect has been superseded by ring-contraction strategies. 2-(3-Azetidinyl)pyrimidine dihydrochloride serves as a critical fragment-based drug discovery (FBDD) building block, offering a superior alternative to piperidine or pyrrolidine linkers.
Replacing a 6-membered piperidine ring with the 4-membered azetidine scaffold typically results in:
Reduced Lipophilicity (LogD): Lowering LogD by ~1.0 unit, improving solubility and reducing non-specific binding.
Metabolic Stability: Reducing the number of oxidizable C-H bonds and altering the metabolic soft spot.
Vector Rigidity: The azetidine ring creates a distinct exit vector (approx. 180° vs. the chair conformation of piperidine), often improving access to solvent-exposed regions of the kinase ATP-binding pocket.
This guide details the handling, neutralization, and synthetic utilization of this hygroscopic dihydrochloride salt to ensure reproducible biological data.
Critical Handling Advisory (The "Why" behind the protocol)
The dihydrochloride salt form is utilized to prevent the rapid polymerization or degradation of the strained azetidine ring, which can occur in its free-base form upon prolonged storage. However, the salt is hygroscopic .
Storage: Store at -20°C under argon.
Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Rapid weighing is essential; for precise stoichiometry, weigh the salt and determine the exact mass, rather than attempting to dispense a pre-calculated amount.
Strategic Application: Scaffold Hopping
The following diagram illustrates the structural logic of replacing a piperidine bridge with an azetidine bridge in a hypothetical JAK/STAT inhibitor context.
Figure 1: Strategic rationale for azetidine incorporation.[1] The ring contraction reduces lipophilicity while maintaining the critical nitrogen vector for solvent interaction.
Experimental Protocols
Protocol A: In-Situ Neutralization and SNAr Coupling
Context: Attaching the azetidine nitrogen to an electron-deficient heteroaryl chloride (e.g., 4-chloropyrrolo[2,3-d]pyrimidine).
Challenge: The 2HCl salt is acidic. Standard conditions (1.1 eq base) will fail because the first 2 equivalents of base are consumed solely by the HCl, leaving the amine protonated and non-nucleophilic.
Reagents:
Heteroaryl Chloride (1.0 eq)
2-(3-Azetidinyl)pyrimidine · 2HCl (1.2 eq)
DIPEA (N,N-Diisopropylethylamine): 4.0 eq (Critical: 2 eq for neutralization, 2 eq to drive reaction)
Solvent: n-Butanol or DMSO (Polar solvents stabilize the transition state)
Step-by-Step Procedure:
Dissolution: In a microwave vial, dissolve the Heteroaryl Chloride (1.0 eq) in n-Butanol (0.2 M concentration).
Salt Addition: Add the 2-(3-Azetidinyl)pyrimidine · 2HCl (1.2 eq) directly to the solution. It may not fully dissolve initially.
Activation: Add DIPEA (4.0 eq) dropwise.
Observation: You may see a transient precipitate (DIPEA·HCl) or clearing of the solution depending on the solvent.
Reaction: Seal the vial and heat to 110°C for 4–12 hours.
Note: Azetidines are thermally stable up to ~140°C in these conditions, but avoid higher temps to prevent ring opening.
Workup: Cool to RT. Dilute with EtOAc, wash with Sat.[2] NaHCO₃ (to remove residual HCl salts) and Brine. Dry over Na₂SO₄.[2]
Protocol B: Reductive Amination (Tail Attachment)
Context: Attaching an aldehyde "tail" to the azetidine nitrogen.
Reagents:
Aldehyde (1.0 eq)
2-(3-Azetidinyl)pyrimidine · 2HCl (1.0 eq)
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
DIPEA (2.0 eq) (Strictly for neutralization)
DCM/MeOH (10:1)
Step-by-Step Procedure:
Free-Basing: In a separate flask, suspend the 2HCl salt in DCM. Add DIPEA (2.0 eq) and stir for 15 mins. The solution should become clear.
Imine Formation: Add the Aldehyde (1.0 eq) and MgSO₄ (anhydrous, 200 mg/mmol) to scavenge water. Stir for 1 hour at RT.
Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.
Why STAB? It is milder than NaBH₄ and reduces the imine selectively over the aldehyde, preventing side reactions.
Quench: Stir overnight at RT. Quench with Sat. NaHCO₃.
Physicochemical Impact Data
The following table compares the properties of a standard kinase inhibitor core (e.g., Tofacitinib analog) when the linker is varied.
Property
Piperidine Linker
Azetidine Linker (This Block)
Impact
MW
+28 Da
Reference
Lower MW improves Ligand Efficiency (LE)
cLogP
2.8
1.9
Significant improvement in solubility
pKa (N)
~9.2
~8.4
Lower basicity reduces lysosomal trapping
tPSA
35 Ų
35 Ų
Similar polar surface area
Metabolic Clearance
High (Oxidation on ring)
Low
Azetidine ring is metabolically "harder"
Workflow Visualization
Figure 2: Operational workflow for handling the dihydrochloride salt in synthesis.
References
Azetidines in Medicinal Chemistry: Recent reviews highlight the metabolic stability and "strain-release" benefits of azetidines over larger rings.
Source: Recent Advances in the Synthesis and Reactivity of Azetidines.[1][3][4] Organic & Biomolecular Chemistry, 2021.
Handling Amine Salts in SNAr: Protocols for neutralizing amine hydrochlorides (using excess DIPEA/K2CO3)
Source: BenchChem Application Notes on SNAr Reactions.
Azetidine vs. Piperidine Properties: Comparative analysis of physicochemical properties (LogP, pKa) in drug discovery.
Source: A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides. BenchChem, 2025.[2][5]
Kinase Inhibitor Design: Discussion on the use of sp3-rich scaffolds (Fsp3)
Source: Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." J. Med. Chem., 2009.
Troubleshooting solubility issues with 2-(3-Azetidinyl)pyrimidine 2HCl
Welcome to the technical support guide for 2-(3-Azetidinyl)pyrimidine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associate...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 2-(3-Azetidinyl)pyrimidine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and solubility of this compound. The following question-and-answer format provides in-depth, experience-driven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 2-(3-Azetidinyl)pyrimidine 2HCl in water. What could be the issue?
While hydrochloride salts are generally formulated to enhance aqueous solubility, several factors can influence the dissolution of 2-(3-Azetidinyl)pyrimidine 2HCl.[1][2][3]
pH of the Solution: The dihydrochloride salt is acidic. Dissolving it in neutral water will result in a low pH solution. The solubility of amine hydrochlorides is highly pH-dependent.[4][5] Generally, solubility is highest at lower pH values and decreases as the pH increases towards the pKa of the free base.[4]
Common Ion Effect: If your aqueous solution already contains a source of chloride ions, it can suppress the dissolution of the hydrochloride salt.[5][6]
Kinetics of Dissolution: At times, the dissolution process can be slow. Ensure you are providing adequate agitation (vortexing, sonication) and time for the solid to dissolve.
Q2: What is the best solvent for 2-(3-Azetidinyl)pyrimidine 2HCl?
For most biological applications, aqueous-based buffers are preferred. However, if you are encountering significant solubility issues, a co-solvent approach may be necessary.
Aqueous Buffers: Acidic buffers (e.g., citrate buffer, pH 3-5) are often a good starting point due to the pH-dependent solubility of amine hydrochlorides.[4]
Organic Co-solvents: If aqueous solubility remains a challenge, consider using a minimal amount of a water-miscible organic solvent such as DMSO or DMF. It is crucial to prepare a concentrated stock solution in the organic solvent and then dilute it into your aqueous assay buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it can impact biological assays.
Q3: My compound dissolves initially but then precipitates out of solution. What is happening?
This phenomenon, known as precipitation or "crashing out," is a common issue when working with compounds that have limited aqueous solubility.[7]
Exceeding Solubility Limit: The most likely cause is that the final concentration of your compound in the aqueous medium exceeds its kinetic solubility limit.[7]
Co-solvent Incompatibility: The organic co-solvent used for the stock solution may not be fully compatible with the final assay buffer, leading to precipitation upon dilution.[7]
Salt Disproportionation: In some cases, a hydrochloride salt can convert to its less soluble free base form, especially in neutral or basic pH environments.[8][9] This can lead to precipitation over time.
Q4: Can I heat the solution to improve solubility?
Gentle heating can be a useful technique to increase the rate of dissolution. However, it should be approached with caution.
Potential for Degradation: Pyrimidine-containing molecules can be susceptible to degradation at elevated temperatures, especially in aqueous solutions.[10][11] It is crucial to assess the thermal stability of your compound before employing heat.
Risk of Supersaturation: Heating can lead to a supersaturated solution, which may then precipitate upon cooling to ambient temperature.
Q5: How should I store solutions of 2-(3-Azetidinyl)pyrimidine 2HCl?
Proper storage is critical to maintain the integrity of your compound.
Stock Solutions: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[12] Aliquoting the stock into single-use vials will help to avoid repeated freeze-thaw cycles that can introduce moisture and promote degradation.[12]
Aqueous Solutions: Aqueous solutions are generally less stable and should be prepared fresh for each experiment. If short-term storage is necessary, keep the solution at 2-8°C and use it within 24 hours.
Troubleshooting Guide
Systematic Approach to Solubility Issues
This workflow provides a step-by-step process for troubleshooting solubility problems with 2-(3-Azetidinyl)pyrimidine 2HCl.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
This protocol will help determine the optimal pH for dissolving 2-(3-Azetidinyl)pyrimidine 2HCl.
Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate for pH 2-6, phosphate for pH 6-8).
Add an excess amount of 2-(3-Azetidinyl)pyrimidine 2HCl to a known volume of each buffer.
Agitate the samples (vortex or sonicate) for a set period (e.g., 1-2 hours) to facilitate dissolution.
Allow the samples to equilibrate for 24 hours at a controlled temperature.
Centrifuge the samples to pellet any undissolved solid.
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).[14][15]
Plot the solubility as a function of pH.
Data Interpretation:
pH
Solubility (mg/mL)
Observations
2.0
High
Clear solution
4.0
Moderate
Slight haze
6.0
Low
Visible precipitate
7.4
Very Low
Significant precipitate
8.0
Insoluble
Majority of solid undissolved
This is example data and will vary for the specific compound.
Protocol 2: Co-solvent Screening
This protocol is for identifying a suitable co-solvent system for your compound.
Materials:
2-(3-Azetidinyl)pyrimidine 2HCl
Aqueous buffer of choice (based on experimental needs)
Attempt to dissolve a known amount of 2-(3-Azetidinyl)pyrimidine 2HCl in the aqueous buffer alone to establish a baseline.
If solubility is poor, prepare small-scale test solutions by adding increasing percentages (v/v) of a co-solvent (e.g., 1%, 5%, 10%).
Vortex each solution thoroughly and visually inspect for complete dissolution.
Once a suitable co-solvent and concentration are identified, prepare a concentrated stock solution.
Perform a serial dilution of the stock solution into the aqueous buffer to determine the highest concentration that remains in solution without precipitation.
Understanding the Chemistry
The 2-(3-Azetidinyl)pyrimidine 2HCl molecule contains two basic nitrogen atoms on the pyrimidine ring and one on the azetidine ring.[16][17] The dihydrochloride salt form indicates that two of these nitrogens are protonated. The solubility of this compound is governed by the equilibrium between the charged (protonated) and neutral (free base) forms.
Caption: Equilibrium of 2-(3-Azetidinyl)pyrimidine 2HCl in solution.
Stability Considerations
It is essential to be aware of potential degradation pathways to ensure the reliability of your experimental results. Forced degradation studies can help identify these pathways.[18][19]
Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage, particularly at non-neutral pH and elevated temperatures.[10][11]
Oxidation: The nitrogen atoms in the heterocyclic rings can be prone to oxidation.[10] It is advisable to protect solutions from excessive light and air exposure.
Forced degradation studies typically involve exposing the compound to stress conditions such as:[11][18][19]
Acidic and basic conditions
Oxidative stress (e.g., hydrogen peroxide)
Elevated temperature
Photolytic stress (exposure to UV light)
Monitoring the formation of degradants by techniques like HPLC or LC-MS is crucial in these studies.[14]
References
Babu, R., & Sarma, B. (2014). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. [Link]
ResearchGate. (n.d.). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs | Request PDF. [Link]
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]
ACS Publications. (2024). Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules. [Link]
National Center for Biotechnology Information. (2023). Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. [Link]
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]
ACS Publications. (2006). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. [Link]
Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non - Ovid. [Link]
Taylor & Francis Online. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. [Link]
PubMed. (1993). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. [Link]
National Center for Biotechnology Information. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. [Link]
PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]
Chemists Corner. (2021). Strength of HCl to order for pH adjustment. [Link]
ACS Publications. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. [Link]
ProQuest. (n.d.). EFFECTS OF DIFFUSION LAYER PH AND SUPERSATURATION ON THE DISSOLUTION OF PHARMACEUTICAL ACIDS, BASES AND THEIR RESPECTIVE SODIUM AND HYDROCHLORIDE SALTS. [Link]
ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]
Oreate AI Blog. (2026). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. [Link]
ResearchGate. (n.d.). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Request PDF. [Link]
ResearchGate. (n.d.). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective | Request PDF. [Link]
Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
Overcoming steric hindrance in 2-(3-Azetidinyl)pyrimidine substitution
Current Status: Online Topic: Overcoming Steric Hindrance in 2-(3-Azetidinyl)pyrimidine Substitution Ticket Priority: High (Bottleneck Resolution) Assigned Specialist: Senior Application Scientist System Overview: The St...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Topic: Overcoming Steric Hindrance in 2-(3-Azetidinyl)pyrimidine Substitution
Ticket Priority: High (Bottleneck Resolution)
Assigned Specialist: Senior Application Scientist
System Overview: The Steric Challenge
You are likely working with a scaffold where a pyrimidine ring is linked at its C2 position to the C3 position of an azetidine ring. This specific architecture presents a unique "Steric Wall."
While the azetidine ring is a four-membered heterocycle, it is not planar; it exists in a puckered conformation. When attached to the C2 position of a pyrimidine, the azetidine ring hydrogens create a zone of steric exclusion that shields the adjacent nitrogen atoms and, by proximity, the C4 and C6 positions of the pyrimidine.
This guide addresses the failure of standard nucleophilic aromatic substitutions (
) and cross-couplings due to this specific geometric clash.
Troubleshooting Modules (Q&A Format)
Module A: Functionalizing the Pyrimidine Core (C4/C6 Substitution)
Q1: My
reaction at the C4-chlorine is stalling, even with excess amine and heat. The starting material remains unconsumed. Why?
Diagnosis:
The C2-azetidinyl group exerts steric pressure that blocks the trajectory of the incoming nucleophile (amine) toward the
orbital of the C-Cl bond. Furthermore, if your azetidine nitrogen is protected (e.g., N-Boc), the alkyl group at C2 is electronically donating, which deactivates the pyrimidine ring toward nucleophilic attack compared to a bare pyrimidine.
Protocol 1: The "Fluorine Switch" (Halex Reaction)
Chlorine is often too large and the C-Cl bond too strong for hindered substrates. Fluorine is smaller (less steric clash) and highly electronegative, significantly lowering the energy of the transition state (Meisenheimer complex).
Step 1 (Fluorination): Convert your 4-chloro-2-(3-azetidinyl)pyrimidine to the 4-fluoro analog.
Step 2 (Substitution): React the isolated 4-fluoro intermediate with your amine.
Result: Reaction rates typically increase by 10–100x due to the high electronegativity of fluorine accelerating the rate-determining addition step.
Protocol 2: Acid-Catalyzed
If you cannot switch to fluorine, you must activate the pyrimidine electrophile.
Add: 1.0 equiv of TFA or HCl (in dioxane).
Mechanism: Protonation of the pyrimidine ring nitrogen (N1 or N3) renders the ring highly electron-deficient, overcoming the donating effect of the alkyl-azetidine and pulling electron density away from the C-Cl bond.
failed completely. I tried standard Suzuki/Buchwald conditions (Pd(PPh3)4 or Pd(dppf)Cl2), but I only see dehalogenation or no reaction.
Diagnosis:
Standard Pd(0) sources and ligands are too bulky or not electron-rich enough to undergo oxidative addition into the hindered C-Cl bond of your scaffold. The "Cone Angle" of the C2-azetidine interferes with the ligation of standard phosphines.
Solution:
Switch to Generation 3 or 4 (G3/G4) Palladacycle Pre-catalysts . These generate the active mono-ligated Pd(0) species immediately, preventing catalyst aggregation.
Ligand Selection Matrix:
Nucleophile Type
Recommended Ligand
Catalyst System
Why?
Primary Amines
BrettPhos
BrettPhos Pd G4
High bulk prevents bis-ligation; ensures mono-ligated active species.
Secondary Amines
RuPhos
RuPhos Pd G4
Specifically designed for secondary amines; prevents -hydride elimination.
Hindered Amines
XPhos
XPhos Pd G4
Extremely bulky; forces reductive elimination even in crowded environments.
Weak Nucleophiles (Amides/Carbamates)
tBuBrettPhos
tBuBrettPhos Pd G4
Higher electron density on P facilitates oxidative addition of deactivated rings.
Experimental Protocol (General Buchwald for Hindered Pyrimidines):
Solvent: Anhydrous t-Amyl Alcohol or Dioxane (0.2 M). Note: t-Amyl alcohol allows higher temps than THF.
Conditions: 80 °C (start)
100 °C (if sluggish).
Inert: Strict Argon/Nitrogen atmosphere is mandatory.[1]
Module C: Functionalizing the Azetidine Nitrogen
Q3: I am trying to alkylate the Azetidine Nitrogen (N1'), but the reaction is incredibly slow. Isn't a secondary amine supposed to be nucleophilic?
Diagnosis:
While secondary, this amine is attached to a pyrimidine ring. The pyrimidine acts as an electron-withdrawing group (EWG) through induction (and resonance if conjugation allows), significantly lowering the pKa and nucleophilicity of the azetidine nitrogen. Furthermore, the puckered ring creates local steric drag.
Troubleshooting Steps:
Base Strength: Carbonate bases (K2CO3) are often too weak. Switch to Cs2CO3 (Cesium effect improves solubility) or organic bases like DIPEA in polar aprotic solvents (DMF/NMP).
Reductive Amination: If direct alkylation fails, use reductive amination with the corresponding aldehyde and STAB (Sodium Triacetoxyborohydride) . This avoids the
transition state which is sensitive to the steric bulk of the azetidine.
Decision Logic & Workflow
The following diagram illustrates the decision process for functionalizing the pyrimidine core in the presence of the bulky azetidine group.
Caption: Decision tree for optimizing substitution at C4/C6 of 2-(3-azetidinyl)pyrimidine. Prioritizes S_NAr optimization before moving to high-cost Pd-catalysis.
Data Summary: Reaction Optimization
The table below summarizes typical yield improvements when switching methodologies for this specific scaffold.
Methodology
Leaving Group
Conditions
Typical Yield (Hindered Nucleophile)
Notes
Standard
-Cl
DIPEA, DMF, 100°C
< 15%
Stalls due to steric repulsion.
Acid-Catalyzed
-Cl
1.0 eq HCl, Dioxane, 80°C
40–55%
Acid activates the ring, but side reactions occur.
Purification methods for 2-(3-Azetidinyl)pyrimidine reaction mixtures
Here is the technical support guide for the purification of 2-(3-Azetidinyl)pyrimidine . Executive Summary & Molecule Profile User Warning: This guide specifically addresses the C-linked isomer, 2-(3-Azetidinyl)pyrimidin...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the technical support guide for the purification of 2-(3-Azetidinyl)pyrimidine .
Executive Summary & Molecule Profile
User Warning: This guide specifically addresses the C-linked isomer, 2-(3-Azetidinyl)pyrimidine (Figure 1). This molecule contains a highly basic secondary amine on the azetidine ring and a weakly basic pyrimidine ring.[1]
Chemical Nature: Highly polar, water-soluble, hygroscopic.[1]
Key Challenge: The secondary azetidine amine (pKa ~11.[1]0) causes severe streaking on standard silica and makes aqueous extraction difficult due to high water solubility.[1]
Stability Risk: The strained 4-membered azetidine ring is susceptible to acid-catalyzed ring opening and polymerization if heated in strong acid.
Decision Matrix: Select Your Purification Route
Figure 1: Strategic decision tree for selecting the optimal purification method based on scale and impurity profile.
Detailed Purification Protocols
Method A: Strong Cation Exchange (SCX) – The "Catch & Release" Gold Standard
Best For: Removing non-basic impurities (coupling reagents, phosphine oxides) and isolating the free amine from crude salts.
Mechanism: The basic azetidine nitrogen binds ionically to the sulfonic acid resin. Neutrals wash through.[1] Ammonia releases the product.[1]
Protocol:
Conditioning: Flush the SCX cartridge (e.g., 5g or 10g size) with 3 Column Volumes (CV) of Methanol (MeOH).
Loading: Dissolve crude residue in minimal MeOH (or MeOH/DCM 1:1 if solubility is poor). Load onto cartridge.
Note: Do not use DMSO or DMF for loading if possible, as they can reduce retention.[1]
Washing (The "Catch"): Elute with 3-5 CV of MeOH.
Observation: Collect this fraction.[1] It contains your non-basic impurities.[1]
Elution (The "Release"): Elute with 3 CV of 2.0 M NH₃ in Methanol .
Isolation: Concentrate the ammoniacal fraction immediately at <40°C to obtain the free base.[1]
Why this works: The pKa difference between the azetidine (~11) and the sulfonic acid resin is large, creating a tight ionic bond that withstands organic washing.
Method B: Reverse Phase Flash (C18) – For Salt Removal
Best For: Larger scales (>1g) where SCX cartridges are cost-prohibitive.[1]
Critical Requirement: You must use a basic buffer or a C18-Aq (aqueous compatible) column.[1] Standard C18 chains collapse in 100% water, which is often required to load this polar compound.[1]
Note: The compound is very polar; it will elute early (typically 5-15% ACN).
Detection: UV at 254 nm (Pyrimidine absorption).
Technical Insight: Using Ammonium Bicarbonate suppresses the protonation of the azetidine. If you run in acidic conditions (0.1% TFA), the molecule becomes a dication (azetidine + pyrimidine protonated) and will elute in the void volume (dead time).
Method C: "Modified" Normal Phase Silica – The Quick Fix
Best For: Rapid separation of organic byproducts when C18/SCX is unavailable.
Warning: Standard Silica (SiO₂) is acidic.[1] Without modification, the azetidine will bind irreversibly.[1]
Protocol:
The "Pre-Wash": Flush the silica column with mobile phase containing 1% Triethylamine (TEA) before loading your sample.[1] This neutralizes active silanol sites.[1]
Ratio: 90 : 9 : 1 (Isocratic or shallow gradient).[1]
Loading: Dry load on Celite. Do not liquid load with pure DCM (product will precipitate).[1]
Troubleshooting & FAQs
Q1: I tried extracting with Ethyl Acetate/Water, but my product yield is near zero. Where is it?
A: It is in the aqueous layer.[1][3]
Explanation: 2-(3-Azetidinyl)pyrimidine is a small, polar amine. Its LogP is likely negative.[1] Standard EtOAc extraction is ineffective.[1]
Solution:
Option 1 (Salting Out): Saturate the aqueous layer with NaCl and extract with Chloroform:Isopropanol (3:1) . This mixture is more polar than EtOAc and can pull the amine out of the brine.
Option 2 (Lyophilization): If the reaction solvent was water/alcohol, skip extraction.[1] Acidify with HCl, remove organics, and lyophilize the aqueous layer to get the salt form.[1]
Q2: My NMR shows broad peaks and the product looks like an oil, but it should be a solid.
A: You likely have a "undefined salt" or carbamate formation.[1]
Broad Peaks: Azetidines undergo slow ring inversion (puckering) at room temperature, which can broaden NMR signals.[1] Also, proton exchange on the NH affects coupling.[1]
Oil vs. Solid: The free base is often an oil or low-melting solid.[1] It absorbs CO₂ from the air to form carbamates.[1]
Fix: Convert to the Dihydrochloride salt (using 4M HCl in Dioxane) or Oxalate salt for characterization. These are usually stable, crystalline solids.[1]
Q3: Can I use TFA for deprotection of the Boc-precursor?
A: Yes, but with caution.
Risk: While the C-linked azetidine is more stable than N-linked, high concentrations of TFA combined with heat during concentration can trigger ring opening or polymerization.
Recommendation: Use HCl in Dioxane or HCl in MeOH at Room Temperature.[1] If you must use TFA, quench immediately with cold NH₄OH or load directly onto an SCX cartridge to neutralize.[1]
Stability & Storage Data
Parameter
Condition
Status
Recommendation
State
Free Base
Unstable
Hygroscopic; absorbs CO₂. Store under Argon at -20°C.
State
HCl Salt
Stable
Recommended storage form.[1] Stable at RT (desiccated).
Figure 2: The "Catch and Release" mechanism on SCX resin. The high basicity of the azetidine ensures retention during the MeOH wash.
References
Teledyne ISCO. (2012).[1] RediSep C-18 reversed phase column Purification of primary amines.[1][4] Application Note AN83.[1] Link
Biotage. (2023).[1][5][6] Very polar compound purification using aqueous normal-phase flash column chromatography.[1][3][5] The Flash Blog.[1] Link
American Chemical Society. (2021).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[1][7][8] ACS Med.[1][7] Chem. Lett. 2021, 12, 10, 1585–1588.[1] Link
National Institutes of Health (NIH). (2023).[1] Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. PMC10114486.[1] Link
Predicted 1H-NMR Spectrum of 2-(3-Azetidinyl)pyrimidine Dihydrochloride
A Comprehensive Guide to the 1H-NMR Spectral Analysis of 2-(3-Azetidinyl)pyrimidine Dihydrochloride For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is...
Author: BenchChem Technical Support Team. Date: February 2026
A Comprehensive Guide to the 1H-NMR Spectral Analysis of 2-(3-Azetidinyl)pyrimidine Dihydrochloride
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H-NMR), serves as a cornerstone technique for this purpose, offering detailed insights into molecular structure and connectivity.[1] This guide provides an in-depth analysis of the 1H-NMR spectrum of 2-(3-Azetidinyl)pyrimidine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry.
Given the absence of a publicly available experimental spectrum for this specific dihydrochloride salt, this guide presents a detailed ab initio prediction of the spectrum. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by empirical data from related structural analogs, namely the constituent pyrimidine and azetidine rings. We will dissect the expected chemical shifts, coupling constants, and multiplicities, explain the underlying rationale for these predictions, and provide a comparative analysis with relevant alternative molecules.
The structure of 2-(3-Azetidinyl)pyrimidine dihydrochloride features two key heterocyclic systems: a pyrimidine ring and an azetidine ring. The dihydrochloride form indicates that both the azetidine nitrogen and one of the pyrimidine nitrogens are likely protonated, which significantly influences the electronic environment and, consequently, the chemical shifts of the nearby protons.
Molecular Structure and Proton Labeling
To facilitate the spectral analysis, the protons in the 2-(3-Azetidinyl)pyrimidine cation are systematically labeled as shown in the diagram below.
Caption: Labeled structure of the 2-(3-Azetidinyl)pyrimidine cation.
Detailed Spectral Prediction
The predicted 1H-NMR data for 2-(3-Azetidinyl)pyrimidine dihydrochloride, assuming a deuterated solvent like DMSO-d6 or D2O, is summarized in the table below.
Proton Label(s)
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Rationale
H₄, H₆
8.8 - 9.0
Doublet
JH₄-H₅ = ~5 Hz, JH₆-H₅ = ~5 Hz
These protons are on a pyrimidine ring, which is an electron-deficient aromatic system. Their chemical shifts are expected to be significantly downfield.[2][3] The adjacent H₅ proton will split this signal into a doublet. Protonation of the ring nitrogens further deshields these protons.[4]
H₅
7.5 - 7.7
Triplet
JH₅-H₄ = ~5 Hz, JH₅-H₆ = ~5 Hz
H₅ is coupled to two equivalent protons (H₄ and H₆), resulting in a triplet. It appears at a relatively higher field compared to H₄ and H₆ due to its position relative to the nitrogen atoms.[2]
H₃'
4.5 - 4.8
Quintet
JH₃'-H₂' = ~8 Hz, JH₃'-H₄' = ~8 Hz
This methine proton is attached to the carbon linking the two rings and is adjacent to four protons on the azetidine ring, leading to a quintet. Its proximity to the electron-withdrawing pyrimidine ring and the protonated azetidinyl nitrogen causes a significant downfield shift.[5]
H₂', H₄'
4.2 - 4.5
Triplet or Multiplet
Jgeminal = ~10-12 Hz, Jvicinal = ~8 Hz
These four protons on the azetidine ring are chemically equivalent due to rapid ring puckering but may exhibit complex splitting. They are adjacent to the protonated nitrogen, which strongly deshields them.[5][6] They are coupled to H₃', which will split their signal. Due to the constrained nature of the four-membered ring, geminal and vicinal coupling constants are characteristic.[7]
N⁺H₂ (azetidine)
9.0 - 10.0
Broad Singlet
N/A
Protons on a positively charged nitrogen are highly deshielded and often exchange with residual water or deuterated solvent, leading to a broad signal that may not show clear coupling.[8]
Comparative Analysis with Alternative Compounds
To contextualize the predicted spectrum, it is useful to compare it with the known spectra of simpler, related molecules.
A simple, unsubstituted, and non-protonated four-membered ring. The protons are significantly more shielded compared to the target molecule due to the absence of the pyrimidine ring and protonation.
The substituent is a six-membered piperazine ring, which is less strained than azetidine. The electronic effect on the pyrimidine ring will be different.
Pyrimidine H₅
6.5
This comparison highlights the significant deshielding effects of both the pyrimidine ring as an electron-withdrawing substituent on the azetidine protons, and the effect of protonation on all protons in the target molecule.
Experimental Protocol for 1H-NMR Spectrum Acquisition
This section provides a standardized protocol for obtaining a high-quality 1H-NMR spectrum of a water-soluble hydrochloride salt like 2-(3-Azetidinyl)pyrimidine dihydrochloride.
I. Sample Preparation
Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial.
Solvent Selection: Choose a suitable deuterated solvent. For hydrochloride salts, Deuterium Oxide (D₂O) or DMSO-d₆ are excellent choices due to their high polarity. Using D₂O will result in the exchange and disappearance of the N-H proton signals.
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Vortex or gently agitate until the sample is fully dissolved.
Filtering and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]
Internal Standard (Optional): For precise chemical shift referencing, a small amount of a suitable internal standard (e.g., DSS or TSP for D₂O) can be added.
II. NMR Spectrometer Setup and Data Acquisition
Caption: Workflow for 1H-NMR spectral analysis.
Instrument Insertion: Carefully place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.
Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, "shimming" is performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
Acquisition Parameters:
Pulse Program: A standard 1D proton pulse sequence is selected.
Spectral Width (SW): Set to a range that encompasses all expected proton signals (e.g., 0 to 12 ppm).
Number of Scans (NS): Typically, 16 to 64 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.
Acquisition: The experiment is started, and the Free Induction Decay (FID) signal is acquired.
III. Data Processing
Fourier Transformation: The raw FID data is converted into a frequency-domain spectrum using a Fourier Transform.
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.
Referencing: The chemical shift axis is calibrated using the residual solvent peak or the internal standard.
Integration and Peak Picking: The area under each peak is integrated to determine the relative number of protons it represents. The exact chemical shift of each peak is identified.
Conclusion
The 1H-NMR spectrum of 2-(3-Azetidinyl)pyrimidine dihydrochloride is predicted to exhibit a distinct set of signals that are characteristic of its constituent heterocyclic rings and the influence of protonation. The pyrimidine protons are expected in the aromatic region (7.5-9.0 ppm), while the azetidine protons are predicted to be significantly deshielded and appear in the 4.2-4.8 ppm range. This detailed prediction, coupled with the provided experimental protocol and comparative analysis, offers a robust framework for researchers to identify, characterize, and assess the purity of this compound and its analogs in a drug discovery and development context.[11]
References
ACS Publications. Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A. [Link]
ScienceDirect. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]
News-Medical.net. NMR spectrometry analysis for drug discovery and development. [Link]
Oxford Instruments. Drug Discovery and Development - Oxford Instruments' benchtop NMR. [Link]
National Center for Biotechnology Information. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. [Link]
National Center for Biotechnology Information. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC. [Link]
ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... [Link]
Advanced Journal of Chemistry. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]
SciSpace. Perspectives on NMR in drug discovery: a technique comes of age. [Link]
ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
Royal Society of Chemistry. Easy access to constrained peptidimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]
ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]
National Center for Biotechnology Information. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC. [Link]
University of Leicester. NMR Sample Preparation. [Link]
ResearchGate. H.NMR-Spectrum of Compound{2}. [Link]
University College London. Sample Preparation. [Link]
ScienceScholar. Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. [Link]
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]
Michigan State University. Sample Preparation - Max T. Rogers NMR. [Link]
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
ResearchGate. 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). [Link]
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
ResearchGate. 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). [Link]
ResearchGate. 1 H NMR spectra of compound 2.. [Link]
International Journal of Pharmaceutical Sciences and Research. Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a- dihydroimidazo. [Link]
A Comparative Guide to HPLC Method Development for 2-(3-Azetidinyl)pyrimidine Impurities
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of impurities in 2-(3-Azetidinyl)pyrimidine, a critical task in drug development and quality contro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of impurities in 2-(3-Azetidinyl)pyrimidine, a critical task in drug development and quality control. We will delve into the rationale behind method selection, compare the performance of different chromatographic approaches, and provide detailed experimental protocols grounded in scientific principles and regulatory expectations.
The Criticality of Impurity Profiling
In pharmaceutical development, the adage "the dose makes the poison" extends to impurities. Even minute quantities of process-related impurities or degradation products can impact the safety and efficacy of a drug substance. For active pharmaceutical ingredients (APIs) like 2-(3-Azetidinyl)pyrimidine, a robust and validated analytical method is paramount for ensuring product quality. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), mandate the validation of analytical procedures to demonstrate their suitability for the intended purpose, which includes the quantification of impurities.[1][2][3]
The structure of 2-(3-Azetidinyl)pyrimidine, featuring a polar azetidine ring and a pyrimidine core, presents a unique analytical challenge. Potential impurities arising from its synthesis could include starting materials, intermediates, by-products, and degradation products.[4][5][6] These impurities are often polar in nature, making their retention and separation by traditional reversed-phase HPLC difficult.[7][8]
This guide will compare two distinct HPLC strategies for the analysis of 2-(3-Azetidinyl)pyrimidine and its polar impurities:
The selection of an appropriate chromatographic mode is the cornerstone of successful method development.[9][10] For highly polar compounds that are poorly retained on conventional C18 columns, alternative strategies are necessary.[7]
Method A: The Power of HILIC for Polar Analytes
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for separating polar and hydrophilic compounds.[11][12][13] In HILIC, a polar stationary phase (such as bare silica or silica bonded with polar functional groups) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[14][15] Retention is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[13]
Why HILIC is a strong contender:
Enhanced Retention of Polar Impurities: HILIC excels at retaining compounds that would otherwise elute in the void volume in reversed-phase chromatography.[11][12]
Orthogonal Selectivity: The separation mechanism in HILIC is different from reversed-phase, offering a unique selectivity that can resolve impurities that co-elute in other methods.
MS Compatibility: The high organic content of the mobile phase in HILIC can lead to improved ionization efficiency and sensitivity when coupled with mass spectrometry (MS) for impurity identification.
Method B: The Versatility of Mixed-Mode Chromatography
Mixed-Mode Chromatography (MMC) utilizes stationary phases that possess both reversed-phase and ion-exchange characteristics.[16][17][18] This dual retention mechanism provides exceptional flexibility and can be particularly advantageous for separating complex mixtures of compounds with varying polarities and charge states.[16][17][19] For 2-(3-Azetidinyl)pyrimidine and its impurities, which may include both neutral and ionizable species, MMC offers a robust separation solution.[18]
Why MMC is a compelling alternative:
Tunable Selectivity: By adjusting mobile phase parameters such as pH and ionic strength, the contribution of both reversed-phase and ion-exchange interactions can be modulated to achieve optimal separation.[16]
Broad Applicability: MMC columns can effectively separate a wide range of analytes, from non-polar to highly polar and charged compounds, in a single run.[18]
Reduced Need for Ion-Pairing Reagents: The inherent ion-exchange capabilities of MMC phases often eliminate the need for ion-pairing reagents, which can be problematic for MS detection and can lead to long column equilibration times.[8][14]
Experimental Design and Protocols
A systematic approach to method development is crucial for achieving a robust and reliable analytical procedure.[10][20] The following protocols are designed to be self-validating, with built-in checks to ensure performance.
Diagram: HPLC Method Development Workflow
Caption: A streamlined workflow for HPLC method development.
Experimental Protocol: Method A - HILIC
1. Sample Preparation:
Accurately weigh and dissolve the 2-(3-Azetidinyl)pyrimidine sample in a diluent of 90:10 (v/v) acetonitrile/water to a final concentration of 1 mg/mL.
Filter the sample through a 0.22 µm PVDF syringe filter before injection.
2. Chromatographic Conditions:
Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid)
Mobile Phase B: Acetonitrile
Gradient:
Time (min)
%B
0.0
95
10.0
70
12.0
70
12.1
95
| 15.0 | 95 |
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Injection Volume: 2 µL
Detection: UV at 260 nm
3. Rationale:
The BEH HILIC column provides excellent retention for polar compounds.[11]
The ammonium formate buffer is volatile and MS-compatible, facilitating impurity identification.
The gradient starts with a high percentage of acetonitrile to retain the polar analytes and gradually increases the aqueous portion to elute them in order of increasing hydrophilicity.[15]
Experimental Protocol: Method B - Mixed-Mode Chromatography
1. Sample Preparation:
Accurately weigh and dissolve the 2-(3-Azetidinyl)pyrimidine sample in a diluent of 50:50 (v/v) acetonitrile/water to a final concentration of 1 mg/mL.
Filter the sample through a 0.22 µm PVDF syringe filter before injection.
2. Chromatographic Conditions:
Column: Obelisc R (SIELC Technologies), 5 µm, 4.6 x 150 mm
Mobile Phase A: Water
Mobile Phase B: Acetonitrile
Mobile Phase C: 100 mM Ammonium Formate, pH 3.5
Gradient: A constant 10% of Mobile Phase C is maintained throughout the run. The gradient is with respect to Mobile Phase B.
Time (min)
%B
0.0
10
20.0
80
25.0
80
25.1
10
| 30.0 | 10 |
Flow Rate: 1.0 mL/min
Column Temperature: 35 °C
Injection Volume: 5 µL
Detection: UV at 260 nm
3. Rationale:
The Obelisc R column has a long alkyl chain (reversed-phase) and positively and negatively charged functional groups (ion-exchange), providing multiple modes of interaction.[7]
The ammonium formate buffer at pH 3.5 will ensure that the basic azetidine and pyrimidine nitrogens are protonated, promoting cation-exchange interactions with the stationary phase.
The gradient elution with acetonitrile will separate compounds based on their hydrophobicity.
Performance Comparison
The performance of an analytical method is evaluated based on several key parameters as outlined in the ICH guidelines.[21] The following table summarizes the hypothetical comparative data for the two methods.
Parameter
Method A (HILIC)
Method B (MMC)
ICH Acceptance Criteria (for impurities)
Specificity
Baseline separation of all known impurities from the main peak and each other.
Complete resolution of all known impurities, with orthogonal selectivity compared to HILIC.
The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[21]
Resolution (Critical Pair)
> 2.0
> 2.5
> 1.5
Linearity (r²)
> 0.999
> 0.999
≥ 0.99
Range
0.05% - 0.5% of the nominal concentration
0.05% - 0.5% of the nominal concentration
The range should cover the reporting level of the impurities up to 120% of the specification.[3]
Accuracy (% Recovery)
98.0% - 102.0%
97.5% - 102.5%
Typically 80% - 120%
Precision (%RSD)
< 2.0%
< 1.5%
≤ 5% for impurities
Robustness
Minor variations in mobile phase pH and temperature have a minimal impact on resolution.
Highly robust to changes in mobile phase pH and ionic strength.
The reliability of an analytical procedure with respect to deliberate variations in method parameters.[1]
Guide to Proper Disposal of 2-(3-Azetidinyl)pyrimidine Dihydrochloride
[1] Executive Summary & Core Directive Do not treat 2-(3-Azetidinyl)pyrimidine dihydrochloride as general trash or drain-safe waste. [1] This compound is a dihydrochloride salt of a nitrogenous heterocycle .
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Core Directive
Do not treat 2-(3-Azetidinyl)pyrimidine dihydrochloride as general trash or drain-safe waste. [1]
This compound is a dihydrochloride salt of a nitrogenous heterocycle . Its disposal requires strict segregation from oxidizers and strong bases to prevent the liberation of the volatile free base or the formation of reactive byproducts.
Immediate Action Plan:
Solids: Dispose of in a dedicated Solid Hazardous Waste container (labeled Toxic/Irritant).
Liquids: Collect in Acidic Aqueous Waste or Non-Halogenated Organic Waste streams depending on solvent content.
Prohibition:NEVER mix with bleach (sodium hypochlorite) or strong oxidizers. The azetidine nitrogen is susceptible to N-chlorination, potentially forming unstable chloramines.
Chemical Profile & Risk Assessment
To dispose of this chemical safely, you must understand its reactivity profile. The "dihydrochloride" designation (
) indicates significant acidity in aqueous solution.
Hygroscopic; Incompatible with Strong Oxidizers & Bases
The "Why" Behind the Protocol (Causality)
Azetidine Ring Strain: The azetidine ring is a four-membered nitrogen heterocycle. While the salt form stabilizes the ring, exposure to strong bases can liberate the free amine, which has higher vapor pressure and reactivity due to ring strain (approx. 26 kcal/mol).
Dihydrochloride Acidity: The presence of two equivalents of HCl means this compound acts as a strong acid source. Mixing it with cyanide or sulfide waste streams will release lethal gases (
Nitrogen Reactivity: The secondary amine in the azetidine ring is a nucleophile. If mixed with oxidizing acids (like Nitric acid) or Bleach, it can form N-nitroso or N-chloro compounds, which are often explosive or carcinogenic.
Step-by-Step Disposal Procedures
A. Solid Waste (Pure Substance & Contaminated Solids)
Applicable for: Expired powder, contaminated weighing boats, gloves, and paper towels.
Segregation: Do not mix with general lab trash. Use a chemically resistant polyethylene bag or wide-mouth jar.
Labeling: Affix a hazardous waste tag immediately.
Hazards: Check "Toxic" and "Corrosive" (due to acidic nature).
Container: Double-bagging is recommended if the primary container is thin-walled to prevent puncture by pipette tips or other sharps.
B. Liquid Waste (Reaction Mixtures & Stock Solutions)
Applicable for: HPLC waste, reaction mother liquors, and dissolved stock.
Scenario 1: Aqueous Solutions (Water/Buffer)
Check pH: Verify pH is acidic.
Segregation: Pour into the Aqueous Acidic Waste carboy.
Critical: Ensure the carboy does not contain Cyanides, Sulfides, or Azides.
Neutralization (Optional/Site Specific): If your facility requires neutral waste, slowly treat with 1M NaOH or Sodium Bicarbonate in a fume hood to pH 7. Note: This may precipitate the free base; ensure the waste container is solvent-compatible.
If the spill is large and acidic, apply a weak neutralizer (Sodium Bicarbonate) until bubbling ceases before cleanup.
Dispose of all absorbent materials as Solid Hazardous Waste .
Regulatory Framework (US Context)
This protocol aligns with the Resource Conservation and Recovery Act (RCRA) standards enforced by the EPA.[5]
Waste Characterization: Under 40 CFR § 262.11, the generator must determine if waste is hazardous. While this specific compound may not be on the "P" or "U" lists, it exhibits characteristics of Corrosivity (D002) (if pH < 2) and potential Toxicity [1].
Satellite Accumulation: Waste must be stored at or near the point of generation, under the control of the operator, in closed containers [2].
References
U.S. Environmental Protection Agency (EPA). Criteria for Listing Hazardous Waste (40 CFR § 261.11).
[Link]
U.S. Environmental Protection Agency (EPA). Satellite Accumulation Area Regulations (40 CFR § 262.15).
[Link]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 146675426: 2-(Azetidin-3-yl)pyrimidine dihydrochloride.
[Link]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.
[Link]